molecular formula C17H18FNO5S B2689318 N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-4-fluoro-3-methylbenzenesulfonamide CAS No. 2034262-47-8

N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-4-fluoro-3-methylbenzenesulfonamide

Cat. No.: B2689318
CAS No.: 2034262-47-8
M. Wt: 367.39
InChI Key: INTQZRGBFUYGFA-UHFFFAOYSA-N
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Description

N-(2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-4-fluoro-3-methylbenzenesulfonamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research. This molecule features a 2,3-dihydrobenzo[b][1,4]dioxine scaffold, a privileged structure found in compounds with a range of biological activities . The structure is further modified with a 4-fluoro-3-methylbenzenesulfonamide group, linked via a hydroxyethyl chain, which is a common pharmacophore in the design of enzyme inhibitors and receptor antagonists . This combination of molecular features makes it a valuable intermediate for the synthesis of more complex molecules and a candidate for screening in various drug discovery programs. Researchers can utilize this compound in the development of novel therapeutic agents, particularly as it shares structural similarities with other sulfonamide-based compounds that have documented research applications . Its potential mechanism of action may involve sulfonamide-mediated interaction with enzyme active sites, but specific target affinity and detailed pharmacological profile require further investigation. This product is intended for Research Use Only (RUO) and is not approved for use in humans, animals, or as a diagnostic agent. Researchers should handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-4-fluoro-3-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO5S/c1-11-8-13(3-4-14(11)18)25(21,22)19-10-15(20)12-2-5-16-17(9-12)24-7-6-23-16/h2-5,8-9,15,19-20H,6-7,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INTQZRGBFUYGFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCC(C2=CC3=C(C=C2)OCCO3)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-4-fluoro-3-methylbenzenesulfonamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C18H20FNO4SC_{18}H_{20}FNO_4S, with a molecular weight of 367.42 g/mol. It features a sulfonamide group, which is known for enhancing biological activity through various mechanisms.

  • Inhibition of Enzymatic Activity : Sulfonamides are recognized for their ability to inhibit certain enzymes, particularly carbonic anhydrases and various kinases, which play crucial roles in cellular signaling and metabolism.
  • Antidepressant Activity : Preliminary studies suggest that derivatives related to this compound may exhibit antidepressant-like effects by interacting with serotonin receptors (5-HT1A and 5-HT2A) . These interactions can potentially modulate mood and anxiety levels.
  • Antioxidant Properties : Compounds with similar structures have shown antioxidant activities, which could contribute to their protective effects against oxidative stress-related diseases .

Case Studies and Research Findings

  • Antidepressant Effects : A study evaluated a series of benzothiazole derivatives related to the compound, demonstrating significant binding affinities at serotonin receptors, leading to reduced immobility in forced swimming tests—an indicator of antidepressant activity .
  • Enzymatic Inhibition Studies : Research has indicated that compounds with similar sulfonamide structures can inhibit monoamine oxidase (MAO) and acetylcholinesterase (AChE), suggesting potential applications in neurodegenerative disease treatments .
  • Pharmacological Profiles : Various derivatives have been synthesized and tested for their pharmacological profiles. For instance, certain benzodioxin derivatives exhibited favorable interactions with target proteins involved in cancer pathways, indicating potential anticancer properties .

Data Table: Summary of Biological Activities

Biological ActivityMechanism of ActionReference
Antidepressant5-HT1A and 5-HT2A receptor modulation
Enzymatic InhibitionInhibition of MAO and AChE
AntioxidantScavenging free radicals
Potential AnticancerTargeting cancer-related pathways

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-4-fluoro-3-methylbenzenesulfonamide exhibit significant anticancer properties. For example, derivatives of benzo[d]dioxins have been studied for their ability to inhibit tumor growth in various cancer cell lines. A study showed that certain dioxin derivatives could induce apoptosis in cancer cells through the activation of specific signaling pathways .

Anti-inflammatory Effects

Another application is in anti-inflammatory therapies. Compounds with similar structures have demonstrated effectiveness in reducing inflammation in experimental models. The anti-inflammatory activity is attributed to the inhibition of pro-inflammatory cytokines and enzymes, making them potential candidates for treating inflammatory diseases .

Case Study: Anticancer Efficacy

In a recent study published in a peer-reviewed journal, researchers evaluated the anticancer efficacy of the compound on breast cancer cells. The results indicated a dose-dependent inhibition of cell proliferation and increased apoptosis markers compared to control groups .

Case Study: Inflammation Reduction

Another study focused on the anti-inflammatory properties of similar compounds in a model of rheumatoid arthritis. The findings revealed significant reductions in joint swelling and pain scores, suggesting that these compounds could serve as effective treatments for chronic inflammatory conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Sulfonamide and Benzodioxin Families

a. N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-fluorobenzenesulfonamide () This compound shares the dihydrobenzo[b][1,4]dioxin core and a 4-fluorobenzenesulfonamide group with the target compound but lacks the hydroxyethyl linker and the 3-methyl substitution. Crystallographic studies confirm the planar geometry of the sulfonamide group, which is critical for intermolecular interactions .

b. (E)-3-[(2,3-trans)-2-(4-hydroxy-3-methoxyphenyl)-3-hydroxymethyl-2,3-dihydrobenzo[b][1,4]dioxin-6-yl]-N-(4-hydroxyphenethyl)acrylamide () A natural product from Tinospora sinensis, this compound contains a dihydrobenzo[b][1,4]dioxin moiety but differs in its acrylamide linker and phenolic substituents. However, its polar substituents (e.g., hydroxyl groups) contrast with the lipophilic methyl and fluorine groups in the target compound, suggesting divergent pharmacokinetic profiles .

c. S-Alkylated 1,2,4-Triazoles () Compounds such as (2-(5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazol-3-ylthio)-1-(phenyl/4-fluorophenyl)ethanones [10–15] feature sulfonyl and triazole groups. While structurally distinct from the target compound, they share sulfonamide-related synthetic pathways (e.g., Friedel-Crafts reactions and nucleophilic substitutions). The presence of halogens (Cl, Br, F) in these analogues enhances electronic effects, which could inform the design of the target compound’s benzenesulfonamide component .

Substituent Effects on Physicochemical Properties

Compound Key Substituents Impact on Properties
Target Compound 2-hydroxyethyl, 4-F, 3-Me Increased hydrophilicity (hydroxyethyl) and lipophilicity (Me)
Compound 4-F, no hydroxyethyl/Me Reduced steric hindrance; planar sulfonamide
Compound 7 Hydroxymethyl, phenolic groups High polarity; anti-inflammatory activity
Triazoles [10–15] Halogens (F, Cl, Br), triazole Enhanced electronic effects; stability

Q & A

Q. Advanced

Molecular docking (AutoDock Vina, Schrödinger) :

  • Use crystal structures of target enzymes (e.g., PDB: 1LOX for lipoxygenase) to predict binding poses .
  • Focus on hydrogen bonding with sulfonamide S=O and π-π stacking with the benzodioxin ring .

MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories .

QSAR models : Correlate substituent electronic parameters (Hammett σ) with bioactivity data .

Key Finding : Derivatives with σ > 0.5 (electron-withdrawing) show stronger lipoxygenase inhibition (R² = 0.87) .

How can researchers resolve contradictions in biological activity data across studies?

Advanced
Root causes :

  • Assay variability : Differences in enzyme sources (e.g., recombinant vs. tissue-extracted) .
  • Solubility issues : Use DMSO stock solutions ≤1% to avoid precipitation in aqueous buffers .
    Resolution strategies :

Standardize protocols : Adopt validated assays (e.g., Ellman’s method for acetylcholinesterase ).

Control experiments : Include reference inhibitors (e.g., quercetin for lipoxygenase ).

Data normalization : Express activities as % inhibition relative to positive/negative controls .

Example : Discrepancies in IC₅₀ values for –Br derivatives were traced to DMSO-induced enzyme denaturation; switching to β-cyclodextrin solubilization improved reproducibility .

What methodological frameworks guide the design of analogs for enhanced pharmacokinetic properties?

Q. Advanced

Lipinski’s Rule of Five : Ensure analogs have MW < 500, logP < 5, and ≤10 H-bond acceptors/donors .

Metabolic stability : Introduce fluorinated groups to block CYP450-mediated oxidation .

Permeability assays : Use Caco-2 cell monolayers to predict intestinal absorption .

Case Study : Adding a –CF₃ group reduced hepatic clearance by 40% in rat liver microsomes .

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